molecular formula C13H15ClN2O2 B1486734 4-(2-Phenyl-1H-imidazol-1-YL)butanoic acid hydrochloride CAS No. 1059626-15-1

4-(2-Phenyl-1H-imidazol-1-YL)butanoic acid hydrochloride

Cat. No. B1486734
M. Wt: 266.72 g/mol
InChI Key: NXQGVXYOAIDOSB-UHFFFAOYSA-N
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Description

4-(2-Phenyl-1H-imidazol-1-YL)butanoic acid hydrochloride is a chemical compound with the molecular formula C13H15ClN2O2 and a molecular weight of 266.73 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=CC=C(C=C1)C2=NC=CN2CCCC(=O)O.Cl . This indicates that the compound contains a phenyl group (C1=CC=C(C=C1)) attached to an imidazole ring (C2=NC=CN2), which is further connected to a butanoic acid group (CCCC(=O)O). The entire molecule is a hydrochloride, as indicated by the .Cl at the end of the SMILES notation .


Physical And Chemical Properties Analysis

The melting point of 4-(2-Phenyl-1H-imidazol-1-YL)butanoic acid hydrochloride is reported to be between 121-124 degrees Celsius . No other physical or chemical properties are provided in the search results.

Scientific Research Applications

Fluorescent Chemosensors

4-(2-(5-(tert-butyl)-3-formyl-2-hydroxyphenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)benzoic acid and its derivatives serve as reversible luminescent sensors for detecting cyanide and mercury ions. These imidazole-based compounds exhibit specificity towards CN- ions, resulting in fluorescence quenching. They have been tested for reversibility and reusability over multiple cycles, highlighting their potential in environmental monitoring and safety applications (Emandi, Flanagan, & Senge, 2018).

Urease Inhibitors

Imidazole derivatives have been synthesized and evaluated as potent urease inhibitors. One study synthesized various indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, showing significant in vitro inhibitory potential against the urease enzyme. These molecules, characterized by their structural diversity and potential as therapeutic agents, underscore the versatility of imidazole derivatives in drug design (Nazir et al., 2018).

Idiopathic Pulmonary Fibrosis Treatment

The research into 3-aryl(pyrrolidin-1-yl)butanoic acids, including imidazole derivatives, has identified potential therapeutic agents for idiopathic pulmonary fibrosis. These compounds exhibit high affinity and selectivity for the αvβ6 integrin, crucial for fibrosis development. Their pharmacokinetic properties suggest suitability for inhaled dosing, representing a novel approach to pulmonary fibrosis treatment (Procopiou et al., 2018).

properties

IUPAC Name

4-(2-phenylimidazol-1-yl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c16-12(17)7-4-9-15-10-8-14-13(15)11-5-2-1-3-6-11;/h1-3,5-6,8,10H,4,7,9H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQGVXYOAIDOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Phenyl-1H-imidazol-1-YL)butanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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